4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPILDJKPCYQDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromine atom and a difluorophenyl group, which enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
The chemical formula of 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is C₁₁H₈BrF₂N₂O₂. The presence of the bromine and fluorine atoms is significant as they can influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrF₂N₂O₂ |
| Molecular Weight | 306.09 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have shown that pyrazole derivatives, including compounds similar to 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit significant antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been documented against several bacterial strains. Compounds structurally related to 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . Specific tests have indicated promising results against E. coli and Staphylococcus aureus.
The biological activity of 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : Pyrazole compounds can act as inhibitors for specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : The unique structure allows for binding to receptors that modulate cellular responses.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Antitumor Study : A study involving a series of pyrazole derivatives indicated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study highlighted the importance of substituent positioning on biological efficacy .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives found that compounds with halogen substitutions showed increased inhibition rates for COX enzymes compared to standard anti-inflammatory drugs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that pyrazole derivatives, including 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer activities. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, the compound's ability to modulate enzyme activity related to cancer growth has been documented in several case studies, demonstrating its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making these compounds candidates for developing new anti-inflammatory medications .
Biological Studies
Biological Pathway Probes
In biological research, 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid serves as a probe for studying various biological pathways. Its bromine and fluorine substituents enhance its interaction with biological molecules, allowing researchers to explore its effects on cellular signaling pathways and metabolic processes. This application is particularly relevant in pharmacological studies where understanding the mechanism of action is crucial .
Material Science
Synthesis of Novel Materials
The unique electronic properties of pyrazole derivatives make them suitable for developing novel materials with specific optical and electronic characteristics. For example, research has shown that incorporating 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid into polymer matrices can enhance their conductivity and thermal stability, leading to applications in electronic devices and sensors .
Industrial Applications
Catalyst Development
In industrial chemistry, this compound is being explored as a potential catalyst or intermediate in synthesizing agrochemicals and pharmaceuticals. Its ability to facilitate various chemical reactions can streamline production processes and improve yield efficiency .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Position
The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Key Observations :
-
Bromine’s reactivity is enhanced by electron-withdrawing groups (e.g., carboxylic acid and fluorophenyl substituents), facilitating NAS even under mild conditions .
-
Palladium-catalyzed cross-couplings (e.g., Suzuki) are favored for constructing biaryl systems relevant to pharmaceuticals .
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 5 participates in esterification, amidation, and decarboxylation.
Mechanistic Insights :
-
Esterification typically employs thionyl chloride (SOCl₂) to activate the carboxylic acid before alcohol addition.
-
Amidation via coupling reagents (e.g., HATU) is efficient for generating bioactive analogs .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 2,4-difluorophenyl group undergoes regioselective electrophilic substitution, though reactivity is moderated by fluorine’s electron-withdrawing effects.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-(2,4-difluoro-5-nitrophenyl) derivative | 55% | |
| Halogenation | Cl₂, FeCl₃ | 3-(2,4-difluoro-5-chlorophenyl) derivative | 40% |
Challenges :
Cyclization and Heterocycle Formation
The pyrazole core serves as a scaffold for constructing fused heterocyclic systems.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Condensation with hydrazine | Hydrazine hydrate, EtOH | Pyrazolo[3,4-d]pyridazine | 70% | |
| Cycloaddition | Alkynes, CuI | Indole-fused pyrazoles | 60% |
Applications :
-
These reactions expand the compound’s utility in medicinal chemistry, particularly for kinase inhibitors .
Metal-Catalyzed Functionalization
Transition metals enable C–H activation and functionalization at inert positions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, aryl iodide | 1-Aryl-substituted pyrazole | 50–65% |
Stability and Side Reactions
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Pyrazole Derivatives
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~3-4) is influenced by adjacent substituents. The electron-withdrawing difluorophenyl group in the target compound increases acidity compared to methoxy-substituted analogs .
- Solubility : Bromine reduces aqueous solubility but improves lipid bilayer permeability. Chloro derivatives (e.g., ) exhibit similar trends but with lower molecular weight .
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically synthesized via condensation of hydrazine or substituted hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions. This step forms the core heterocyclic structure.
- Example Reaction: Reaction of hydrazine hydrate with ethyl acetoacetate or related β-keto esters.
- Conditions: Acidic or basic catalysis, often under reflux or mild heating.
Introduction of the 2,4-Difluorophenyl Group
The 2,4-difluorophenyl substituent is introduced by coupling a halogenated pyrazole intermediate with a 2,4-difluorophenyl precursor or by direct substitution on the pyrazole ring.
- Typical Methods:
- Cross-coupling reactions such as Suzuki or Stille coupling using 2,4-difluorophenyl boronic acids or stannanes.
- Nucleophilic aromatic substitution on activated halogenated aromatics.
- Reagents: Palladium catalysts, bases, and suitable solvents.
- Optimization: Use of bases and solvents to maximize regioselectivity and yield.
Bromination at the 4-Position
Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Regioselectivity: Controlled by reaction conditions and substituent effects.
- Typical Conditions: Mild temperatures, inert atmosphere to avoid over-bromination.
Carboxylic Acid Group Installation
The carboxylic acid at the 5-position can be introduced by:
- Direct use of β-keto acid precursors.
- Hydrolysis of ester intermediates.
- Oxidation of aldehyde or alcohol precursors.
Advanced Synthetic Approaches and Catalysis
Recent research highlights the use of multicomponent reactions (MCRs) and catalytic systems to improve synthesis efficiency:
Multicomponent One-Pot Synthesis
- Method: Four-component reaction involving ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile.
- Catalyst: Indium(III) chloride (InCl3) as an effective Lewis acid catalyst.
- Conditions: Ultrasound irradiation at 40 °C in 50% ethanol for 20 minutes.
- Advantages: High yields (80–95%), short reaction time, operational simplicity, and compliance with green chemistry protocols.
Role of Ultrasound Irradiation
- Accelerates reaction rates.
- Enhances product yields.
- Allows milder reaction conditions compared to conventional heating.
Catalyst Screening and Optimization
| Catalyst | Yield (%) | Notes |
|---|---|---|
| InCl3 (20 mol%) | 95 | Optimal catalyst for high yield |
| Triethylamine | Lower | Less effective than InCl3 |
| Piperidine | Lower | Moderate yields |
| Na2CO3, KOH | Lower | Inorganic bases less effective |
Solvent Effects on Yield
| Solvent | Yield (%) | Notes |
|---|---|---|
| 50% Ethanol (EtOH) | 95 | Optimal solvent system |
| 99% EtOH | Lower | Less effective |
| Water (H2O) | Lower | Poor solubility and yield |
| THF, CH2Cl2, MeOH | Lower | Less suitable for this reaction |
Reaction Mechanism Insights
The plausible mechanism involves:
- Initial condensation of hydrazine with β-ketoester to form pyrazolone intermediate.
- Activation of methyl benzoylacetate by InCl3 to form an electrophilic intermediate.
- Nucleophilic attack by the pyrazolone active methylene on the electrophilic intermediate.
- Tautomerization and rearrangement to yield the final pyrazole carboxylic acid derivative.
Summary of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-ketoester, acid/base | 80–90 | Standard condensation reaction |
| 2,4-Difluorophenyl group introduction | Pd-catalyzed cross-coupling | 75–90 | Requires careful control of conditions |
| Bromination at 4-position | NBS or Br2, mild temperature | 85–95 | Selective bromination |
| Carboxylic acid formation | Hydrolysis or oxidation of esters | 80–90 | Final step to install acid group |
| One-pot MCR synthesis | InCl3 catalyst, ultrasound, 50% EtOH | 85–95 | Efficient, green, and scalable method |
Research Findings and Practical Considerations
- The use of InCl3 as a catalyst under ultrasound irradiation significantly reduces reaction times and improves yields.
- Multicomponent reactions allow for the synthesis of multi-substituted pyrazole derivatives in a single step, facilitating structural diversity.
- Optimization of solvent and catalyst loading is crucial for maximizing yield and purity.
- The described methods align with green chemistry principles by minimizing waste and using milder conditions.
- Bromination and fluorination steps require careful control to avoid side reactions and ensure regioselectivity.
Q & A
Q. What mechanistic insights explain unexpected byproducts during bromination?
- Methodology : Monitor reaction intermediates using in situ IR spectroscopy. Identify byproducts via GC-MS and high-resolution mass spectrometry (HRMS). Computational modeling (e.g., transition state theory) predicts regioselectivity. Optimize bromine stoichiometry and reaction temperature to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
